molecular formula C11H11N3OS B11787139 1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone CAS No. 13807-14-2

1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone

Cat. No.: B11787139
CAS No.: 13807-14-2
M. Wt: 233.29 g/mol
InChI Key: ZYCCMMGEMIRHJZ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and industrial processes .

Properties

CAS No.

13807-14-2

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

1-(4-amino-2-anilino-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C11H11N3OS/c1-7(15)9-10(12)14-11(16-9)13-8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,14)

InChI Key

ZYCCMMGEMIRHJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)N

Origin of Product

United States

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